(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine
Description
(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with a stereospecific (S)-configured piperidin-3-yl substituent. It is structurally related to ibrutinib, a Bruton’s tyrosine kinase (Btk) inhibitor used in oncology . The compound’s molecular formula is C₂₂H₂₂N₆O, with a molecular weight of 386.45 g/mol . Key features include:
- A 4-phenoxyphenyl group at position 3 of the pyrazolo[3,4-d]pyrimidine core.
- A piperidin-3-yl group at position 1, contributing to stereochemical specificity.
- A primary 4-amine group critical for kinase inhibition activity.
The (S)-enantiomer is distinct from its (R)-counterpart, which is an intermediate in ibrutinib synthesis . The compound is synthesized via multi-step routes involving Vilsmeier–Haack formylation, cyclization, and enantioselective coupling .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3S)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyrazolopyrimidine Core Formation
The pyrazolo[3,4-d]pyrimidine core is constructed via a Suzuki-Miyaura coupling between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (4-phenoxyphenyl)boronic acid. This step employs Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in a DMF/H₂O solvent system (3:2 v/v) at elevated temperatures (80–100°C). The reaction achieves a 73% yield of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S2).
Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |
| Base | K₃PO₄ (1.5 equiv) | |
| Solvent | DMF/H₂O (3:2) | |
| Temperature | 80°C, 8 hours | |
| Yield | 73% |
Chirality Control and Stereoselective Synthesis
Enantiomeric Starting Materials
The stereochemistry at the piperidine position is dictated by the configuration of the alcohol used in the Mitsunobu reaction. Substituting (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate for the (S)-configured precursor directly yields the (S)-enantiomer of the target compound.
Resolution of Racemic Mixtures
If racemic intermediates are formed, kinetic resolution using chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods (e.g., lipase-mediated acetylation) can enrich the desired (S)-enantiomer.
Industrial-Scale Purification Techniques
Zinc Chloride-Assisted Purification
Triphenylphosphine oxide (TPPO), a byproduct of Mitsunobu reactions, is removed by adding ZnCl₂ to form a TPPO-ZnCl₂ complex. This precipitate is filtered off, eliminating the need for column chromatography.
Optimized Protocol
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Bruton's Tyrosine Kinase Inhibition
(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of BTK inhibitors. BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a target for therapies aimed at treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Case Studies:
- Ibrutinib Development : The compound is notably involved in the synthesis of Ibrutinib (PCI-32765), a selective irreversible BTK inhibitor that has shown efficacy in clinical trials for treating CLL and MCL. Studies have demonstrated that Ibrutinib significantly improves progression-free survival rates in patients with these conditions .
Pharmacological Research
Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, in developing new therapeutic agents. These compounds exhibit various biological activities beyond BTK inhibition.
Notable Findings:
- Anti-inflammatory Properties : Some derivatives have been studied for their anti-inflammatory effects, which could broaden their application in treating autoimmune diseases .
Synthetic Approaches
The synthesis of this compound involves several steps that allow for the introduction of various substituents to modify its activity profile.
Synthesis Overview:
The compound can be synthesized from 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine through reactions involving piperidine derivatives .
Comparative Analysis of Related Compounds
| Compound Name | Function | Applications |
|---|---|---|
| Ibrutinib | BTK Inhibitor | CLL, MCL treatment |
| (S)-3-(4-Phe... | Intermediate for Ibrutinib | Precursor for drug synthesis |
| Other Pyrazolo Compounds | Various biological activities | Potential anti-inflammatory agents |
Mechanism of Action
The mechanism of action of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ibrutinib (1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Key Insight : The (R)-enantiomer is pharmacologically prioritized due to its role in ibrutinib production, while the (S)-form is explored in targeted protein degradation (e.g., cereblon-based PROTACs) .
1-(1-(5-Methyl-2-(methylsulfonyl)pyrimidin-4-yl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 8a)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Key Insight: The thieno-pyrimidine hybrid exhibits reduced solubility, limiting bioavailability compared to the piperidine-containing (S)-compound .
Biological Activity
(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in oncology and antimicrobial applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. The structural formula is represented as follows:
Molecular Formula: C22H22N6O
Molecular Weight: 386.45 g/mol
IUPAC Name: 3-(4-phenoxyphenyl)-1-[(3R)-3-piperidyl]pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis typically involves the formation of the pyrazole ring followed by functionalization at various positions to enhance biological activity.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines, particularly through the inhibition of key kinases involved in tumor growth and proliferation.
-
Inhibition of Kinases :
- The compound acts as a multikinase inhibitor, effectively targeting Src and Bcr-Abl kinases. In vitro studies have demonstrated that it can inhibit Src with an IC50 value as low as 0.0009 μM, indicating potent activity against this target .
- In vivo experiments using xenograft models have shown that administration of this compound significantly suppresses tumor growth with rates exceeding 100% inhibition .
- Mechanism of Action :
Antimicrobial Properties
Recent studies suggest that compounds within this class also exhibit promising antibacterial activity.
- Activity Against Bacteria :
- The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. Notably, it enhances the susceptibility of Staphylococcus aureus to β-lactam antibiotics like ampicillin .
- The interaction with bacterial kinases appears to sensitize bacteria to cell wall stress induced by antibiotics, thereby improving treatment outcomes in infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter biological activity. Key findings include:
| Position | Modification | Effect on Activity |
|---|---|---|
| N1 | Alkyl vs. phenyl groups | Varies; phenyl groups generally enhance potency |
| C4 | Substituents like halogens | Increased kinase inhibition potential |
| C6 | Presence of piperidine moiety | Enhances solubility and bioavailability |
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Triple-Negative Breast Cancer (TNBC) : A study demonstrated that this compound significantly inhibited tumor growth in TNBC models, showcasing its potential as a therapeutic agent for aggressive cancer types .
- Combination Therapy : In combination with conventional antibiotics, it has shown improved efficacy against resistant bacterial strains, suggesting its role as a dual-action therapeutic agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Step 1 : Reacting a pyrazolo[3,4-d]pyrimidine precursor (e.g., compound 5 in ) with a piperidinyl derivative under anhydrous acetonitrile or dichloromethane.
- Step 2 : Purification via solvent evaporation, filtration, and recrystallization (e.g., acetonitrile as a recrystallization solvent) .
- Key Parameters : Reaction temperature (ambient to 80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., alkyl halides or aryl chlorides) significantly influence yield.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for phenoxyphenyl groups) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3400 cm⁻¹ for the amine group) .
- HPLC : Assess purity (>95% as per ) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and heterocyclic structure .
- Stability : Store at -20°C in a dark, dry environment to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the pyrimidine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Modification Sites : Focus on the piperidinyl group (stereochemistry at the S-configuration) and phenoxyphenyl substituents. suggests that halogenation (e.g., fluorine or chlorine) at the phenyl ring enhances target binding .
- Assays : Use kinase inhibition assays or receptor-binding studies to compare analogs. For example, replace the phenoxy group with alkoxy variants (as in ) to assess hydrophobicity effects .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The piperidinyl group’s basic nitrogen may form hydrogen bonds with catalytic residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using AMBER or GROMACS. Focus on the pyrazolo[3,4-d]pyrimidine core’s rigidity and its role in entropy-enthalpy compensation .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Buffer Conditions : Adjust ionic strength or pH to mimic physiological environments. notes that impurities >5% (e.g., unreacted intermediates) may interfere with activity .
Q. What strategies are recommended for analyzing enantiomeric purity of the S-configuration in this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
